2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one
Description
2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The compound features a hex-5-yn-1-yl substituent at position 2 and a methyl group at position 3. Its structure combines the electron-deficient pyrimidinone core with an alkyne-functionalized side chain, which may enhance reactivity in click chemistry or serve as a pharmacophore in medicinal applications .
Properties
CAS No. |
88499-82-5 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-hex-5-ynyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H14N2O/c1-3-4-5-6-7-10-12-9(2)8-11(14)13-10/h1,8H,4-7H2,2H3,(H,12,13,14) |
InChI Key |
ZKPRXLFUQLIKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CCCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-methylpyrimidin-4(1H)-one with hex-5-yn-1-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of hex-5-yn-1-one or hex-5-ynoic acid.
Reduction: Formation of hex-5-en-1-yl or hexyl derivatives.
Substitution: Formation of various substituted pyrimidinones.
Scientific Research Applications
2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrimidinone derivatives are structurally diverse, with variations in substituents at positions 2, 4, 5, and 6 significantly altering their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Electron-withdrawing groups (e.g., Cl in 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one) increase thermal stability .
- Spectral Data: The 6-methyl group in pyrimidinones typically resonates at δ ~2.1–2.5 ppm in ¹H NMR, consistent across derivatives . Alkyne protons in hex-5-yn-1-yl substituents (if present) are expected near δ ~2.0–2.5 ppm, as seen in related alkynylated benziodoxoles .
Key Research Findings
Substituent Effects on Reactivity: Electron-deficient pyrimidinones with alkyne groups (e.g., hex-5-yn-1-yl) are valuable in click chemistry for bioconjugation, as demonstrated in benziodoxole derivatives . Thioether-linked pyrimidinones exhibit enhanced cytotoxicity, suggesting a role for sulfur in redox modulation .
Catalytic Innovations: Heterogeneous catalysts (e.g., SiO₂-supported acids) improve dihydropyrimidinone synthesis efficiency, achieving >80% yields . Laccase-mediated couplings offer eco-friendly routes to sulfur-containing derivatives .
Thermodynamic Stability :
- Halogenation (e.g., Cl at C5) increases melting points and stability, critical for pharmaceutical intermediates .
Biological Activity
2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one is a pyrimidinone derivative notable for its unique structure, which includes a pyrimidine ring substituted with a hexynyl chain at the 2-position and a methyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antiviral properties.
The molecular formula of this compound is , with an approximate molecular weight of 273.33 g/mol. Its structure allows for significant reactivity, which can be exploited in various biological applications.
Antiviral Activity
Research has indicated that pyrimidine derivatives, including those similar to this compound, may exhibit antiviral properties. For instance, compounds structurally related to pyrimidinones have shown promising results against HIV by inhibiting reverse transcriptase activity. A study demonstrated that certain derivatives could inhibit HIV replication with an IC50 value of less than 1 nM, showcasing their potential as therapeutic agents against viral infections .
Anti-inflammatory Effects
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds that share structural features with this compound have been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, studies on similar compounds revealed their ability to block the activity of Lck, a critical kinase in T-cell receptor signaling, which could lead to reduced inflammation .
The biological activities of this compound may stem from its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that the compound can bind effectively to target proteins, potentially altering their activity and leading to therapeutic effects. Further research is necessary to elucidate the precise mechanisms involved.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 2-(Pentynyl)-6-methylpyrimidin-4(1H)-one | Shorter alkyne chain | Only one alkyne substituent |
| 2-(Hexanoyl)-6-methylpyrimidin | Aliphatic carbon chain | No triple bond; different reactivity |
| 2-(Hex-5-yn-1-yll)-6-methyl -5-(pent -4-yne -l)pyrimidin -4(1H)-thione | Contains sulfur instead of oxygen | Different electronic properties may influence reactivity |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their biological activities against different targets. The results indicated that modifications at specific positions significantly influenced their efficacy .
- Antiviral Screening : In antiviral screening assays, compounds similar to 2-(Hex-5-yn-1-yll)-6-methylpyrimidin demonstrated substantial inhibition of viral replication, suggesting potential applications in treating viral infections .
- Inflammation Models : In models of inflammation, certain derivatives were shown to reduce cytokine levels significantly, indicating their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
